

A Technical Guide to Propargyl-PEG4-Boc Derivatives

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Compound of Interest

Compound Name: *Propargyl-PEG4-Boc*

Cat. No.: *B610250*

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This technical guide provides an in-depth overview of **Propargyl-PEG4-Boc** and its related derivatives, which are bifunctional linkers widely utilized by researchers, scientists, and drug development professionals. These molecules are instrumental in bioconjugation, proteomics, and the development of novel therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Molecular Attributes

The term "**Propargyl-PEG4-Boc**" can refer to several related but distinct chemical entities. These variations primarily differ in the linkage of the polyethylene glycol (PEG) chain and the nature of the Boc-protected functional group. The core components remain a terminal propargyl group for click chemistry, a tetra-polyethylene glycol (PEG4) spacer to enhance solubility and provide spatial separation, and a Boc-protected functional group (typically an amine or aminooxy group) for subsequent conjugation following deprotection.

The presence of the PEG4 spacer increases the hydrophilicity of the molecule, which can be advantageous when working with biomolecules in aqueous environments. The terminal alkyne of the propargyl group allows for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The tert-butyloxycarbonyl (Boc) protecting group on the other end of the linker provides a stable amine or aminooxy functionality that can be deprotected under mild acidic conditions to reveal a reactive primary amine or aminooxy group. This newly exposed functional group can then be conjugated to other molecules, for instance, through amide bond formation with a carboxylic acid.

Key Derivatives and Physicochemical Properties

Several common variants of **Propargyl-PEG4-Boc** are commercially available. Their fundamental properties are summarized in the table below for straightforward comparison. It is crucial for researchers to select the appropriate derivative based on the specific requirements of their experimental design.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number
t-Boc-N-Amido-PEG4-propargyl	C ₁₆ H ₂₉ NO ₆	331.4	1219810-90-8[1][2][3]
t-Boc-aminoxy-PEG4-propargyl	C ₁₆ H ₂₉ NO ₇	347.41	1895922-77-6[4]
N-(Propargyl-PEG4)-PEG4-N-Boc	C ₂₆ H ₅₀ N ₂ O ₁₀	550.7	Not Available[5]
N-(Boc-PEG4)-N-bis(PEG4-propargyl)	C ₃₇ H ₆₈ N ₂ O ₁₄	765.0	Not Available[6]

Experimental Protocols and Methodologies

While specific experimental protocols are highly dependent on the application and the molecules being conjugated, the general workflow for utilizing **Propargyl-PEG4-Boc** linkers involves two key reaction steps: Boc deprotection and the click chemistry reaction.

Boc Deprotection

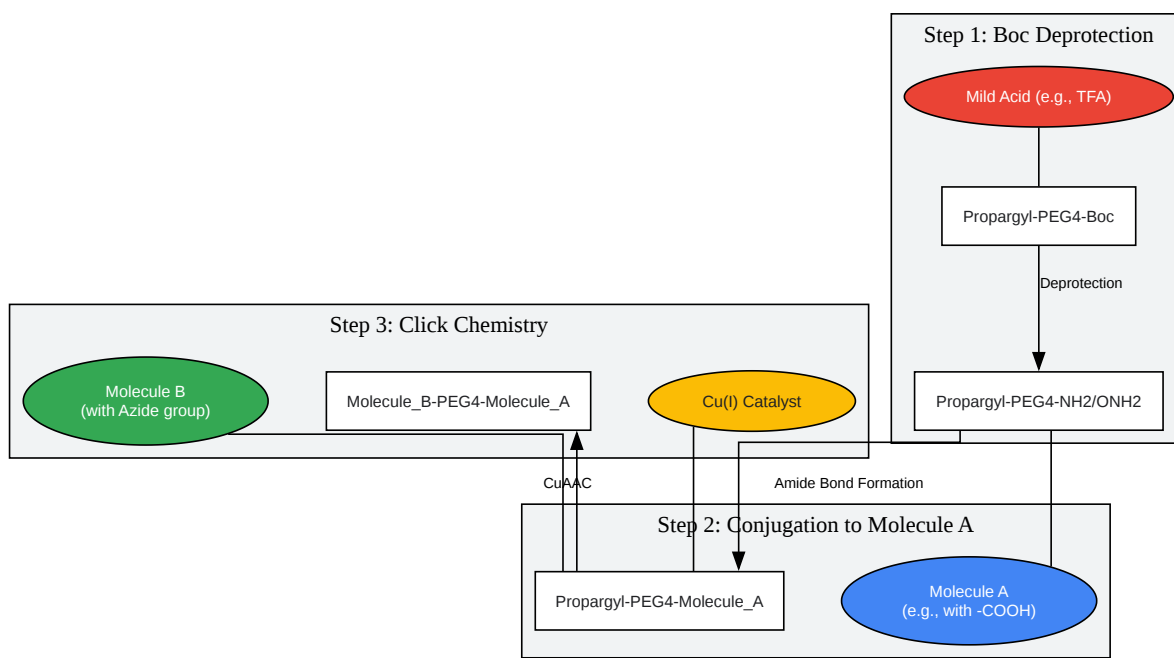
The Boc-protected amine or aminoxy group can be deprotected under mild acidic conditions to yield the free amine or aminoxy group. A common method involves dissolving the **Propargyl-PEG4-Boc** compound in a suitable organic solvent, such as dichloromethane (DCM) or dioxane, and treating it with an acid like trifluoroacetic acid (TFA). The reaction is typically stirred at room temperature for a short period, after which the solvent and excess acid are removed under vacuum. The resulting deprotected linker can then be used in subsequent conjugation steps without further purification or after a simple work-up.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of the linker readily participates in a click chemistry reaction with an azide-functionalized molecule. The reaction is catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. The reaction is typically carried out in a variety of solvents, including mixtures of water and t-butanol or dimethyl sulfoxide (DMSO). A copper-coordinating ligand, such as TBTA or THPTA, is often included to stabilize the copper(I) oxidation state and improve the reaction efficiency. The reaction mixture is typically stirred at room temperature and can be completed in a few hours.

Logical Workflow for Bioconjugation

The following diagram illustrates the general experimental workflow for using a **Propargyl-PEG4-Boc** linker in a sequential bioconjugation strategy.



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Caption: General workflow for sequential bioconjugation using **Propargyl-PEG4-Boc** linkers.

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